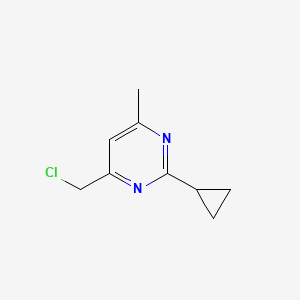

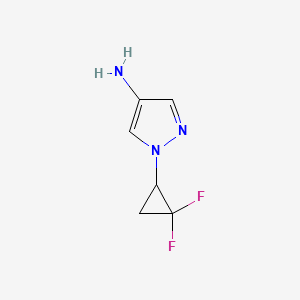

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine, also known as CCPM, is a pyrimidine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies related to cancer, inflammation, and infectious diseases.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine derivatives have been investigated for their potential in synthesizing compounds with antiviral activities. In one study, derivatives of pyrimidine exhibited inhibitory effects against various herpes viruses and retroviruses, highlighting their potential in antiviral therapy. The specific chemical modifications on the pyrimidine backbone, such as the introduction of phosphonomethoxy groups, played a significant role in determining the antiviral properties of these compounds (Holý et al., 2002).

Anticancer Drug Synthesis

This compound serves as an intermediate in the synthesis of anticancer drugs. The compound has been utilized in creating synthetic pathways for drugs like dasatinib, a medication used in cancer treatment. Optimizing the synthesis conditions for related pyrimidine derivatives can significantly impact the yield and purity of these pharmacologically active compounds (Guo Lei-ming, 2012).

Non-Covalent Interaction Studies

Research has also explored the non-covalent interactions in derivatives of this compound. Such studies provide insights into the molecular behavior and potential applications of these compounds in designing new materials or drugs. Investigating the intramolecular non-covalent interactions helps in understanding the structural stability and reactivity of these pyrimidine derivatives (Yu Zhang et al., 2018).

Supramolecular Chemistry

The study of ureidopyrimidinones, which are related to pyrimidine derivatives, has shown strong dimerization capabilities through quadruple hydrogen bonding. This property is crucial for supramolecular chemistry, where the self-assembly of molecules into larger structures is of interest. Such characteristics can be utilized in developing new materials with specific mechanical, optical, or electronic properties (Beijer et al., 1998).

Chemical Synthesis and Reactivity

This compound and its analogs have been subjects of study in chemical synthesis and reactivity. The understanding of their behavior under various conditions aids in the development of new synthetic methodologies. For example, the investigation into the reactivity of pyrimidine derivatives with phosphoryl chloride has contributed to the broader knowledge of nucleophilic substitution reactions and the synthesis of novel compounds (Sakamoto et al., 1983).

Propriétés

IUPAC Name |

4-(chloromethyl)-2-cyclopropyl-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-4-8(5-10)12-9(11-6)7-2-3-7/h4,7H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJYJHWDGCUHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2662778.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2662779.png)

![(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2662783.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2662784.png)

![Ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2662785.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2662786.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2662790.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2662793.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2662795.png)